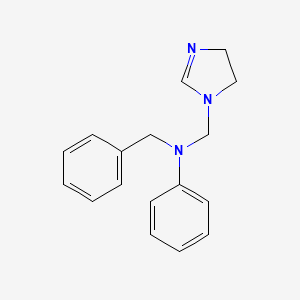
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is a complex organic compound that features a tert-butyldimethylsilyloxy group attached to a benzoyl moiety, which is further connected to a 3-methylbutanenitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile typically involves multiple steps. One common approach starts with the preparation of 4-(tert-butyldimethylsilyloxy)benzaldehyde, which is then subjected to further reactions to introduce the nitrile and methyl groups. The reaction conditions often involve the use of specific reagents such as tert-butyldimethylsilyl chloride and imidazole in solvents like dimethylformamide .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, influencing the reactivity of the benzoyl and nitrile moieties. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyldimethylsilyloxy)benzaldehyde: Shares the tert-butyldimethylsilyloxy group and benzoyl structure.
tert-Butyldimethylsilyloxyacetaldehyde: Similar protecting group but different core structure.
tert-Butyldimethylsilyloxyphenylboronic acid: Contains the same silyloxy group but different functional groups.
Uniqueness
2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is unique due to its combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the nitrile and tert-butyldimethylsilyloxy groups allows for versatile chemical modifications and interactions.
Propiedades
Número CAS |
1184915-27-2 |
|---|---|
Fórmula molecular |
C18H27NO2Si |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-[4-[tert-butyl(dimethyl)silyl]oxybenzoyl]-3-methylbutanenitrile |
InChI |
InChI=1S/C18H27NO2Si/c1-13(2)16(12-19)17(20)14-8-10-15(11-9-14)21-22(6,7)18(3,4)5/h8-11,13,16H,1-7H3 |
Clave InChI |
OADUERAAKQEVPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#N)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)


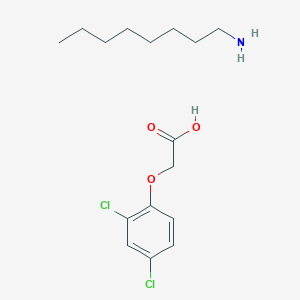
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
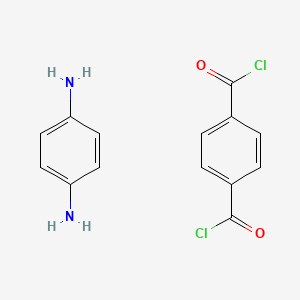
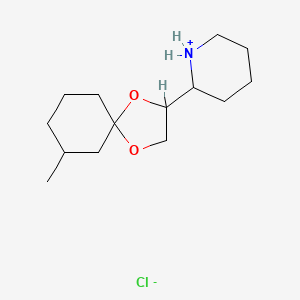
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
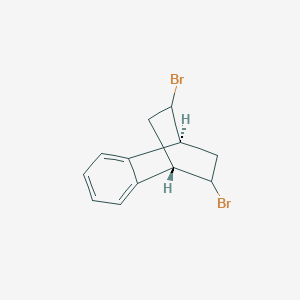


![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
